
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide, also known as MNI-137, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNI-137 is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have neuroprotective effects in a mouse model of Parkinson's disease. It has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide in lab experiments is its specificity for PDE4 inhibition. This allows researchers to study the effects of PDE4 inhibition in a more targeted manner. However, one limitation of using this compound is its relatively low potency compared to other PDE4 inhibitors. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide. One area of interest is its potential as a treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Another area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its potency and specificity for PDE4 inhibition.
Synthesemethoden
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide is a complex process that involves several steps. The first step involves the reaction of 2-methoxyphenol with 2-bromo-1-chloroethene to form 2-methoxy-4-(2-chloroethenyl)phenol. This compound is then reacted with sodium hydride and 4-bromo-1-butene to form 4-(2-chloroethenyl)-2-methoxyphenyl 4-bromobut-2-enoate. Finally, this compound is reacted with isonicotinamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that this compound had anti-inflammatory effects in a mouse model of acute lung injury. Another study found that this compound had anti-cancer effects in human breast cancer cells. These studies suggest that this compound may have potential as a treatment for inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-6-2-3-7-16(15)22-13-5-4-10-19-17(20)14-8-11-18-12-9-14/h2-3,6-9,11-12H,10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNIAHQJJYBOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



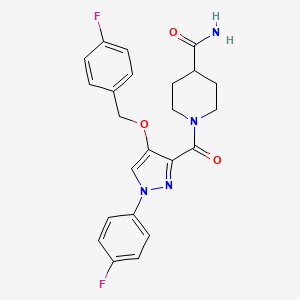
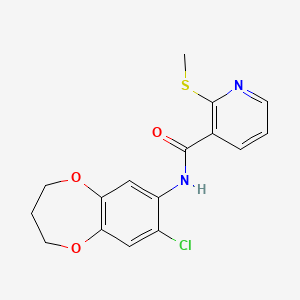
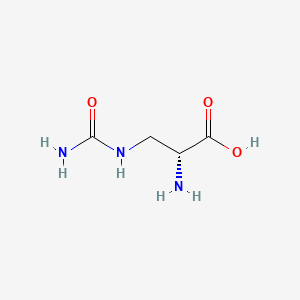
![(2E,NZ)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2790383.png)
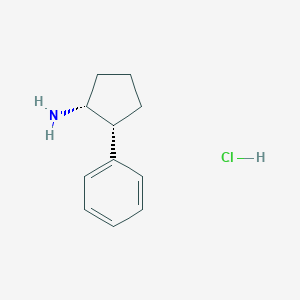
![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2790390.png)
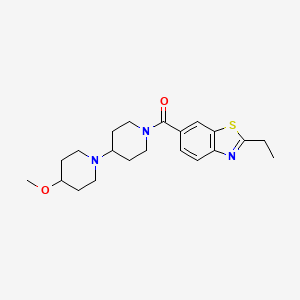
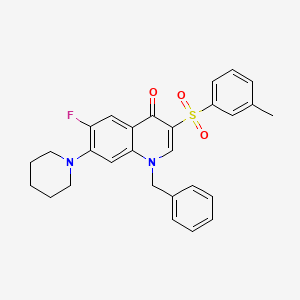
![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2790393.png)
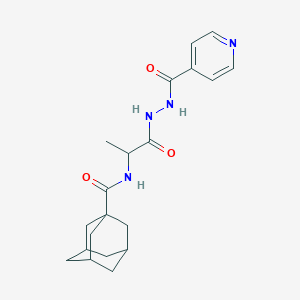
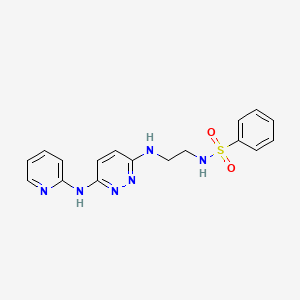
![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)